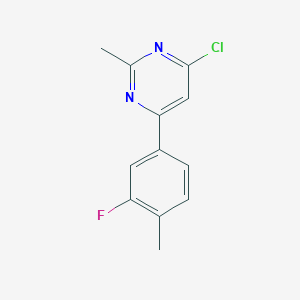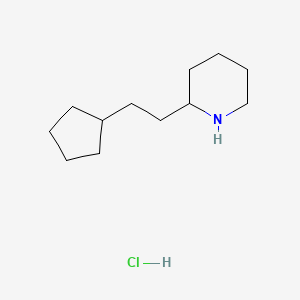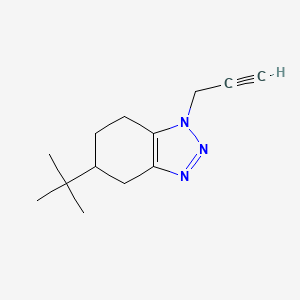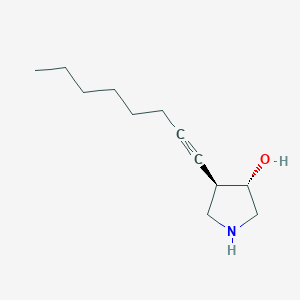
4-氯-6-(3-氟-4-甲基苯基)-2-甲基嘧啶
描述
4-Chloro-6-(3-fluoro-4-methylphenyl)-2-methylpyrimidine (CFMP) is an organic compound that has been of interest in recent years due to its wide range of potential applications. CFMP has been studied as a potential therapeutic agent for various diseases, as a drug candidate for various disorders, and as a platform for drug design.
科研应用
合成和结构分析
研究人员已经开发了合成嘧啶衍生物的方法,包括与4-氯-6-(3-氟-4-甲基苯基)-2-甲基嘧啶在结构上相关的化合物。例如,二取代嘧啶的氟合成涉及将2,4-二氯-6-甲基嘧啶与全氟癸硫醇连接,表明了创造具有特定功能基团的化合物的途径,以供进一步研究应用(Zhang, 2003)。
抗癌活性
多项研究已经集中在嘧啶衍生物的抗癌性质上。例如,三唑嘧啶与4-氯-6-(3-氟-4-甲基苯基)-2-甲基嘧啶共享核心结构,已被证明通过促进微管聚合来抑制小鼠异种移植模型中的肿瘤生长,这是一种与紫杉醇机制不同的机制(Zhang et al., 2007)。
非线性光学性质
对嘧啶衍生物的结构和电子特性进行了分析,以了解其非线性光学(NLO)性质,强调了该化合物在光电应用中的潜力。这些研究提供了有关嘧啶环上取代基如何影响NLO行为的见解,这对于开发用于光学技术的新材料至关重要(Hussain et al., 2020)。
抗病毒活性
嘧啶衍生物也已经被评估其抗病毒活性,为开发新的抗病毒药物奠定了基础。例如,6-[2-(磷酸甲氧基)烷氧基]嘧啶已被证明能够抑制疱疹病毒和逆转录病毒的复制,突显了基于嘧啶的化合物在治疗病毒感染中的潜力(Holý et al., 2002)。
电合成方法
电化学方法已被用于从4-氨基-6-氯嘧啶和芳基卤化物合成芳基嘧啶,展示了一种可持续和高效的生产功能化嘧啶衍生物的方法。这种方法强调了嘧啶化合物在化学合成中的多功能性(Sengmany et al., 2011)。
性质
IUPAC Name |
4-chloro-6-(3-fluoro-4-methylphenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2/c1-7-3-4-9(5-10(7)14)11-6-12(13)16-8(2)15-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLPNGFAUMRIIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NC(=N2)C)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(3-fluoro-4-methylphenyl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。




![(3S,4R)-4-[cyclobutyl(methyl)amino]oxolan-3-ol](/img/structure/B1531805.png)
![1-[1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridin-5-yl]ethan-1-one](/img/structure/B1531806.png)

![tert-butyl 1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B1531810.png)
![(1R,2S)-2-[2-(thiophen-2-yl)ethynyl]cyclopentan-1-ol](/img/structure/B1531812.png)

![(3R,4R)-4-[(2-hydroxyethyl)sulfanyl]oxolan-3-ol](/img/structure/B1531814.png)
![1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one](/img/structure/B1531815.png)
![2-(1-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}cyclopropyl)acetic acid](/img/structure/B1531816.png)
![(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1531817.png)
![3-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531821.png)
![2-[2-(Pyrrolidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531822.png)
![5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1531824.png)